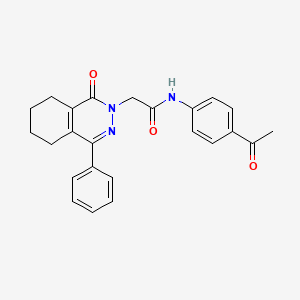![molecular formula C20H23N3O2S B4941544 N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4941544.png)
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. BAY 11-7082 has been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a crucial role in regulating immune and inflammatory responses.
Mechanism of Action
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα, which prevents the translocation of NF-κB to the nucleus and its subsequent activation of target genes.
Biochemical and Physiological Effects:
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of angiogenesis. It has also been found to modulate the expression of various genes involved in immune and inflammatory responses.
Advantages and Limitations for Lab Experiments
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide 11-7082 has several advantages for lab experiments, including its high potency and specificity for NF-κB inhibition. However, it also has some limitations, such as its potential cytotoxicity and the need for careful dosing to avoid off-target effects.
Future Directions
There are several potential future directions for the study of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide 11-7082. One area of research could focus on the development of more potent and selective inhibitors of NF-κB. Another area of interest could be the investigation of the potential use of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide 11-7082 in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research could be conducted to explore the mechanisms underlying the anti-inflammatory effects of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide 11-7082 and its potential use in the treatment of inflammatory disorders.
Synthesis Methods
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide 11-7082 can be synthesized through a multistep process that involves the reaction of 4-aminobenzoyl chloride with butyric anhydride, followed by the reaction of the resulting intermediate with thiosemicarbazide and 3,4-dimethylbenzoyl chloride. The final product is obtained through purification and crystallization.
Scientific Research Applications
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-tumor effects by inhibiting the NF-κB pathway, which is often overactivated in cancer cells. In addition, N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide 11-7082 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[[4-(butanoylamino)phenyl]carbamothioyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-4-5-18(24)21-16-8-10-17(11-9-16)22-20(26)23-19(25)15-7-6-13(2)14(3)12-15/h6-12H,4-5H2,1-3H3,(H,21,24)(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZBHOIIZNJPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4941464.png)
![3,3,6,6-tetramethyl-9-[5-(2-nitrophenyl)-2-furyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4941466.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)
![1-benzyl 2-[6-methyl-3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl] 1,2-pyrrolidinedicarboxylate](/img/structure/B4941490.png)
![1-(9H-fluoren-2-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]ethanone](/img/structure/B4941498.png)
![2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4941503.png)

![N-(2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4941511.png)

![N,N-diethyl-2-(1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4941523.png)
![3-[2-(4-hydroxy-3-iodophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4941552.png)
![N-methyl-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4941553.png)
![2-(4-fluorophenyl)-5-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B4941561.png)
